3-((3-cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-27-17-6-5-14(10-18(17)28-2)12-24-20(26)25-9-3-4-15(13-25)29-19-16(11-21)22-7-8-23-19/h5-8,10,15H,3-4,9,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJJUBBKFKBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources of research.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Piperidine ring
- Substituents :
- A cyanopyrazine moiety
- A dimethoxybenzyl group
- A carboxamide functional group
Molecular Formula
- C : 19
- H : 22
- N : 4
- O : 3
Molecular Weight
- Approximately 342.4 g/mol
Research indicates that compounds similar to This compound may induce apoptosis in cancer cells through various pathways:
- Mitochondrial Pathway Activation :
- Inhibition of Key Signaling Pathways :
Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via mitochondrial pathway |
| HeLa | 20 | Inhibition of PI3K/Akt signaling |
| A549 | 18 | Reduction in MMP-9 expression |
Case Studies
- MCF-7 Breast Cancer Cells :
- A549 Lung Cancer Cells :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Pyrazine rings (as in the target) are less common in medicinal chemistry than pyridine (Analog 1), offering unique electronic profiles for target engagement.
Core Ring Size :
- Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered) in Analog 1: Piperidine’s larger ring may provide better conformational adaptability for receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
